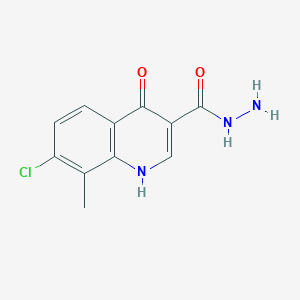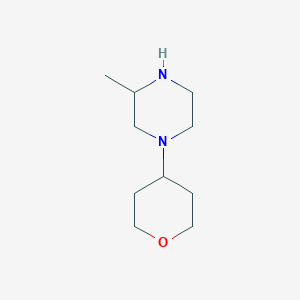
Propanamide, 3-(propylamino)-N-2-thiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanamide, 3-(propylamino)-N-2-thiazolyl- is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a thiazole ring, which is further substituted with a propylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanamide, 3-(propylamino)-N-2-thiazolyl- typically involves the reaction of propanoic acid with thiazole derivatives under specific conditions. One common method involves the condensation reaction between propanoic acid and a thiazole derivative in the presence of a dehydrating agent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of propanamide, 3-(propylamino)-N-2-thiazolyl- can be achieved through a continuous process involving the reaction of propanoic acid with ammonium hydroxide and thiazole derivatives. The reaction mixture is heated gradually in a reactor equipped with rectifying columns to extract liquid solutions continuously. The final product is obtained through processes such as reduced pressure distillation, recrystallization, filtering, and drying .
Análisis De Reacciones Químicas
Types of Reactions
Propanamide, 3-(propylamino)-N-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The thiazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like halogens and sulfonyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted thiazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Propanamide, 3-(propylamino)-N-2-thiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of propanamide, 3-(propylamino)-N-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Propanamide: A simpler amide with a similar backbone but lacking the thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but with different substituents.
Propylamino Compounds: Compounds with a propylamino group attached to different backbones.
Uniqueness
Propanamide, 3-(propylamino)-N-2-thiazolyl- is unique due to the combination of the propanamide group, thiazole ring, and propylamino substituent. This unique structure imparts specific chemical and biological properties that are not observed in simpler or less substituted analogs .
Propiedades
Número CAS |
748707-64-4 |
|---|---|
Fórmula molecular |
C9H15N3OS |
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
3-(propylamino)-N-(1,3-thiazol-2-yl)propanamide |
InChI |
InChI=1S/C9H15N3OS/c1-2-4-10-5-3-8(13)12-9-11-6-7-14-9/h6-7,10H,2-5H2,1H3,(H,11,12,13) |
Clave InChI |
WTQOHRZSYYPTDI-UHFFFAOYSA-N |
SMILES canónico |
CCCNCCC(=O)NC1=NC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-ethyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B12117436.png)



![Phenol, 3-[5-(3-thienylmethyl)-1,2,4-oxadiazol-3-yl]-](/img/structure/B12117452.png)
![3-amino-1-(2,4-dichlorophenyl)-8,9-dimethoxy-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12117455.png)


![5-(2-chloroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12117468.png)


![[5-(3-Chloro-phenyl)-4-ethyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B12117481.png)
